molecular formula C9H7BrO B1603608 5-(Bromomethyl)benzofuran CAS No. 188862-35-3

5-(Bromomethyl)benzofuran

Cat. No.: B1603608
CAS No.: 188862-35-3
M. Wt: 211.05 g/mol
InChI Key: JRDOVDQMUHMTLN-UHFFFAOYSA-N
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Description

5-(Bromomethyl)benzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)benzofuran typically involves the bromination of benzofuran derivatives. One common method is the bromination of 2-methyl-3-carbethoxy-5-methoxybenzofuran using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed:

    Substitution Reactions: Formation of azides, thiocyanates, or amines.

    Oxidation Reactions: Formation of benzofuran-2-carboxylic acid or benzofuran-2-carbaldehyde.

    Reduction Reactions: Formation of 5-methylbenzofuran.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • 5-(Bromomethyl)benzofuran serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromomethyl group enhances its reactivity, making it suitable for various substitution reactions. This property is exploited in the synthesis of pharmaceuticals and agrochemicals, where complex molecular architectures are often required.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with nucleophiles to form substituted productsVarious benzofuran derivatives
Coupling ReactionsUsed in cross-coupling reactions to form larger frameworksBiologically active compounds
CyclizationCan participate in cyclization reactions to form cyclic structuresComplex heterocycles

Biological Activities

Anticancer Properties

  • Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including those with bromomethyl substitutions. For instance, derivatives of benzofuran have shown significant cytotoxicity against various cancer cell lines, including leukemia and cervical carcinoma cells. The presence of the bromomethyl group has been linked to enhanced anticancer activity due to its ability to facilitate interactions with biological targets .

Case Study: Anticancer Activity Evaluation

  • A study evaluated the cytotoxic effects of several benzofuran derivatives against K562 (leukemia) and HeLa (cervical carcinoma) cells. The results indicated that compounds containing the bromomethyl group exhibited higher cytotoxicity compared to their non-brominated counterparts, suggesting that this functional group plays a crucial role in enhancing biological activity .

Table 2: Cytotoxicity Data of Benzofuran Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
N-(5-(2-bromobenzyl)thiazole-2-yl)benzofuran-2-carboxamideK56215Induces apoptosis
MCC1019A549 (lung cancer)16.4Inhibits PLK1 signaling pathway
Novel Benzofuran DerivativeHeLa12Induces caspase activation

Pharmaceutical Applications

Drug Discovery and Development

  • The compound is being investigated as a potential pharmaceutical intermediate. Its derivatives are being explored for their roles as anticancer agents, with ongoing research focusing on their mechanism of action and effectiveness against various malignancies . The structure-activity relationship (SAR) studies indicate that modifications to the benzofuran core can lead to significant changes in biological activity, paving the way for the development of targeted therapies .

Industrial Applications

Production of Specialty Chemicals

  • Beyond its applications in medicinal chemistry, this compound is utilized in the production of specialty chemicals that require specific properties imparted by the benzofuran moiety. This includes applications in the synthesis of materials used in coatings, plastics, and electronic components .

Comparison with Similar Compounds

    5-Methylbenzofuran: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Chloromethylbenzofuran: Similar in structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.

    5-(Hydroxymethyl)benzofuran: Contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and reactivity.

Uniqueness: 5-(Bromomethyl)benzofuran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for the development of new pharmaceuticals and materials.

Biological Activity

5-(Bromomethyl)benzofuran is a significant compound within the benzofuran family, noted for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, particularly in cancer treatment.

Benzofuran derivatives have gained attention due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. The introduction of halogen substituents, such as bromine in this compound, has been shown to enhance these activities significantly.

2. Synthesis of this compound

The synthesis of this compound typically involves the bromination of benzofuran followed by the introduction of a methyl group. Various synthetic routes have been explored to optimize yield and purity.

3.1 Anticancer Activity

Research indicates that This compound exhibits significant cytotoxic effects against various cancer cell lines, including leukemia (K562, MOLT-4) and cervical carcinoma (HeLa).

  • Cytotoxicity Studies : In vitro assays revealed that this compound has an IC50 value of approximately 5 μM against K562 cells and 0.1 μM against HL60 leukemia cells, demonstrating selective toxicity towards cancer cells while sparing normal cells .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased activity of caspases 3 and 7 . Additionally, it has been shown to inhibit the AKT signaling pathway, which is crucial for cell survival and proliferation .

3.2 Antimicrobial Activity

Benzofuran derivatives have also exhibited antimicrobial properties. Studies have shown that certain derivatives possess activity against various bacterial strains and fungi:

  • Antibacterial Activity : Compounds derived from benzofuran have demonstrated effective antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL against several pathogens .
  • Antifungal Activity : Some derivatives have shown promising antifungal activity with MIC values comparable to standard antifungal agents like fluconazole .

4. Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and type of substituents on the benzofuran ring significantly influence biological activity:

  • Bromine Substitution : The presence of bromine at the methyl position enhances cytotoxicity and selectivity for cancer cells .
  • Additional Substituents : Variations in substituents can lead to different biological profiles; for instance, compounds with hydrophilic groups exhibit improved solubility and bioavailability .

5. Case Studies

Several studies highlight the effectiveness of this compound in preclinical models:

  • Study on Lung Cancer : A derivative was tested in vivo using a murine model of lung cancer, showing significant reduction in tumor size without adverse effects on body weight or organ health .
  • Combination Therapies : Research suggests that combining this compound with other chemotherapeutics may enhance efficacy while reducing side effects associated with traditional treatments .

6. Conclusion

This compound is a promising compound with significant anticancer and antimicrobial activities. Its structure allows for modifications that can enhance its therapeutic potential. Continued research into its mechanisms and applications may lead to new treatments for various diseases.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (μM)Selectivity
This compoundK5625High
MOLT-40.1High
HeLaTBDTBD

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundMicroorganismMIC (μg/mL)
Benzofuran Derivative AE. coli3.12
S. aureus1.56
C. albicans4.00

Properties

IUPAC Name

5-(bromomethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDOVDQMUHMTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622651
Record name 5-(Bromomethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188862-35-3
Record name 5-(Bromomethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By brominating 5-methyl-benzo[b]furan[Synth. Commun. 19, 257(1989)] with N-bromosuccinimide in carbon tetrachloride in an analogous manner to the procedure for the preparation of 5-bromomethyl-benzo[b]thiophene [J. Med. Chem. 34(1), 65(1991)] from 5-methyl-benzo[b]thiophene there was obtained 5-bromomethyl-benzo[b]furan as a light yellow solid; MS: 210, 212 (M)+.
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Synthesis routes and methods II

Procedure details

N-bromosuccinimide (5.0 mmol) was added to a solution of 2,3-dihydrobenzofuran-5-ylacetic acid (5.0 mmol) and benzoyl peroxide (10 mg) in carbon tetrachloride (100 mL) and refluxed for 3 h. The mixture was cooled to room temperature, filtered and concentrated. The product was recrystallized from ethyl acetate:hexane (2:1) to giving the title compound as a white solid. 1H NMR (CD3OD) δ 7.62 (1H, d, J=2.4 Hz), 7.52 (1H, d, J=0.8 Hz), 7.46 (1H, d, J=8.4 Hz), 7.21 (1H, dd, J=1.6, 8.4 Hz), 6.74 (1H, d, J=3.2 Hz), 3.74 (2H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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